4,6-Dibromo-1H-indazole-3-carboxaldehyde

Physicochemical characterization Synthetic intermediate Cross-coupling

Procure 4,6-dibromo-1H-indazole-3-carboxaldehyde for stepwise, chemoselective cross‑coupling at C4 and C6. The two bromine atoms act as orthogonal handles, enabling controlled diversification of the indazole core—a capability absent in mono‑bromo or non‑halogenated analogs. The C3 aldehyde group provides a versatile anchor for heterocycle elaboration. This dihalogenated scaffold delivers higher boiling point (459.2±40.0 °C), higher density (2.184±0.06 g/cm³) and lower pKa (9.61±0.40) than the parent 1H‑indazole‑3‑carboxaldehyde, demanding re‑validation of synthetic and purification protocols. Ideal for medicinal chemistry programs targeting kinases and for generating novel agrochemical leads with enhanced lipophilicity and metabolic stability.

Molecular Formula C8H4Br2N2O
Molecular Weight 303.94 g/mol
CAS No. 885518-57-0
Cat. No. B1630198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-1H-indazole-3-carboxaldehyde
CAS885518-57-0
Molecular FormulaC8H4Br2N2O
Molecular Weight303.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)C=O)Br)Br
InChIInChI=1S/C8H4Br2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
InChIKeyOMTFHDJTXYJYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS 885518-57-0): Technical Baseline and Procurement Profile


4,6-Dibromo-1H-indazole-3-carboxaldehyde is a dihalogenated heterocyclic building block belonging to the 1H-indazole-3-carboxaldehyde class. It features a molecular formula of C8H4Br2N2O and a molecular weight of 303.94 g/mol . The compound contains an indazole core with two bromine substituents at the C4 and C6 positions and an aldehyde group at the C3 position. Its predicted physicochemical properties include a boiling point of 459.2±40.0 °C, a density of 2.184±0.06 g/cm³, and a pKa of 9.61±0.40 . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research due to its dual reactive sites for further elaboration via cross-coupling reactions .

Why 4,6-Dibromo-1H-indazole-3-carboxaldehyde Cannot Be Substituted with Generic Indazole-3-carboxaldehydes


Substitution of 4,6-dibromo-1H-indazole-3-carboxaldehyde with non-brominated or mono-brominated indazole-3-carboxaldehydes fundamentally alters the compound's synthetic utility and physicochemical profile. The presence of two bromine atoms at specific positions (C4 and C6) provides distinct, orthogonal reactive handles for sequential cross-coupling reactions, enabling the construction of complex, diversely substituted indazole libraries that are inaccessible with mono-bromo or non-halogenated analogs . Furthermore, the di-bromination significantly impacts key physicochemical parameters: the target compound exhibits a substantially higher boiling point (459.2±40.0 °C), density (2.184±0.06 g/cm³), and lower pKa (9.61±0.40) compared to the non-brominated parent 1H-indazole-3-carboxaldehyde (boiling point 358.3±15.0 °C, density 1.368±0.06 g/cm³, pKa 12.04±0.40) . These differences affect handling, purification, and formulation strategies. Therefore, generic substitution without rigorous re-validation of synthetic routes and downstream processes is not scientifically sound.

Quantitative Differentiation of 4,6-Dibromo-1H-indazole-3-carboxaldehyde from Closest Analogs


Comparative Physicochemical Properties: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. 1H-Indazole-3-carboxaldehyde

Direct comparison of predicted physicochemical properties reveals significant differences between 4,6-dibromo-1H-indazole-3-carboxaldehyde and its non-halogenated parent, 1H-indazole-3-carboxaldehyde. The di-brominated target compound exhibits a substantially higher boiling point, density, and a lower pKa. These differences are critical for experimental design in synthesis and purification .

Physicochemical characterization Synthetic intermediate Cross-coupling

Comparative Physicochemical Properties: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. 1H-Indazole-3-carboxaldehyde

The density of 4,6-dibromo-1H-indazole-3-carboxaldehyde is significantly greater than that of the non-halogenated parent compound, a direct consequence of the two heavy bromine atoms. This difference can affect solubility, partitioning, and material handling .

Physicochemical characterization Synthetic intermediate Formulation

Comparative Physicochemical Properties: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. 1H-Indazole-3-carboxaldehyde

The pKa of 4,6-dibromo-1H-indazole-3-carboxaldehyde is notably lower than that of the non-halogenated parent, reflecting the electron-withdrawing effect of the bromine atoms on the indazole N-H. This difference dictates the compound's ionization state and retention behavior in reverse-phase chromatography and its reactivity in acid/base-catalyzed reactions .

Physicochemical characterization Acid-base chemistry Chromatography

Comparative Physicochemical Properties: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. Mono-Brominated Analogs

Comparison of 4,6-dibromo-1H-indazole-3-carboxaldehyde with its mono-brominated analogs (4-bromo and 6-bromo) reveals that the addition of a second bromine atom further increases boiling point and density while lowering pKa. These trends are consistent with the increased molecular weight and electron-withdrawing effects of additional halogen substituents .

Physicochemical characterization Halogenated intermediates Structure-activity relationship

Comparative Physicochemical Properties: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. Mono-Brominated Analogs

The density of the di-bromo compound is higher than that of mono-bromo analogs, reflecting the increased mass of the two bromine atoms. This property is relevant for considerations of material handling and formulation .

Physicochemical characterization Halogenated intermediates Material science

Comparative Physicochemical Properties: 4,6-Dibromo-1H-indazole-3-carboxaldehyde vs. Mono-Brominated Analogs

The pKa of the di-bromo compound is lower than that of the mono-bromo analogs, indicating a stronger acid and weaker conjugate base. This is due to the cumulative electron-withdrawing effect of the two bromine atoms on the indazole ring system .

Physicochemical characterization Acid-base chemistry Chromatography

Recommended Research and Industrial Applications for 4,6-Dibromo-1H-indazole-3-carboxaldehyde Based on Differentiated Properties


Synthesis of Diversely Substituted Indazole Libraries via Sequential Cross-Coupling

The two bromine atoms at C4 and C6 provide orthogonal handles for sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This enables the construction of complex, polyfunctionalized 3-substituted indazoles that are privileged scaffolds in kinase inhibitor programs. The distinct reactivity of C4 and C6 bromines under varying catalytic conditions allows for controlled, stepwise diversification, a capability not available with mono-bromo or non-halogenated analogs [1].

Development of Kinase Inhibitor Leads and Chemical Probes

Indazole-3-carboxaldehydes are key intermediates for accessing bioactive 3-substituted indazoles, a motif found in several marketed kinase inhibitors (e.g., Axitinib, Pazopanib). The 4,6-dibromo derivative serves as a versatile starting material for the synthesis of novel chemical probes targeting kinases, where the aldehyde group can be elaborated into various heterocycles or functional groups, and the bromine atoms allow for SAR exploration through late-stage diversification [1].

Agrochemical Intermediate for Crop Protection Agents

The indazole core is also prevalent in agrochemicals with fungicidal and herbicidal activity. 4,6-Dibromo-1H-indazole-3-carboxaldehyde, with its dual halogenation and aldehyde functionality, is an attractive building block for generating novel agrochemical leads. The presence of two bromine atoms can enhance lipophilicity and metabolic stability, potentially improving the uptake and persistence of active ingredients in plant tissues .

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